molecular formula C7H10N2O3S2 B2932180 N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide CAS No. 21403-29-2

N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide

Cat. No.: B2932180
CAS No.: 21403-29-2
M. Wt: 234.29
InChI Key: QFFRRRHCTJPLLZ-UHFFFAOYSA-N
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Description

N-[(5-Sulfamoylthiophen-2-yl)methyl]acetamide is a sulfonamide-containing acetamide derivative featuring a thiophene ring substituted with a sulfamoyl group at the 5-position and a methyl-linked acetamide moiety at the 2-position. Its structural motifs align with bioactive sulfonamides and heterocyclic compounds, but specific pharmacological or pesticidal data remain unreported in the provided evidence.

Properties

IUPAC Name

N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S2/c1-5(10)9-4-6-2-3-7(13-6)14(8,11)12/h2-3H,4H2,1H3,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFRRRHCTJPLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide typically involves the reaction of 5-sulfamoylthiophene with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its thiophene-sulfamoyl-acetamide architecture. Comparisons with analogs highlight key differences:

Table 1: Structural and Functional Comparisons
Compound Name Heterocycle Substituents/Functional Groups Key Features Applications/Activities Reference
N-[(5-Sulfamoylthiophen-2-yl)methyl]acetamide Thiophene 5-sulfamoyl, 2-(methylacetamide) Polar sulfamoyl group; discontinued Research chemical (hypothetical)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene 3-acetyl, 2-bromoacetamide Electron-withdrawing acetyl and bromine Synthetic intermediate
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Thiophene Chloro, dimethylthienyl, methoxy-methylethyl Chloroacetamide; lipophilic substituents Herbicide
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine Pyrimidinylsulfanyl, methylpyridinyl Dual heterocycles (pyrimidine + pyridine) Pharmaceutical intermediate
N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide Thiadiazole Thiadiazole, phenyl, acetamido Nitrogen-rich heterocycle; bioactive backbone Antibacterial, pesticidal

Biological Activity

N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring substituted with a sulfamoyl group, which enhances its biological activity. The molecular formula is C7H10N2O3S2C_7H_10N_2O_3S_2, indicating the presence of sulfur, nitrogen, and oxygen functionalities that contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study reported its effectiveness compared to standard antibiotics, showing minimum inhibitory concentrations (MIC) that were competitive with established drugs like levofloxacin. The compound was particularly effective against:

Bacterial StrainMIC (µg/mL)Comparison to Levofloxacin
E. coli25Lower
S. aureus50Equal
B. subtilis20Lower
S. typhi30Lower

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects . The sulfamoyl group is believed to play a crucial role in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. Research indicates that compounds with similar structures have shown promise in reducing inflammation in various models of disease.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, while the sulfamoyl group may form hydrogen bonds with active site residues of target proteins. This dual interaction can lead to the modulation of enzymatic activity and signal transduction pathways involved in disease processes.

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of resistant bacteria. The compound demonstrated significant antibacterial activity, particularly against multi-drug resistant strains.
  • In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Mechanistic Studies : Further investigations into the compound's mechanism revealed that it could inhibit specific enzymes involved in inflammatory response pathways, providing insights into how it exerts its biological effects.

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